4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid
Description
4-[(Z)-[2-(4-Chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid is a thiazolidinone derivative featuring a benzoic acid core linked to a 4-chloroanilino-substituted thiazol ring. Its Z-configuration at the exocyclic double bond is critical for biological activity. The compound has garnered attention as a potent agonist of human G-protein-coupled receptor 35 (GPR35), a target implicated in metabolic and inflammatory diseases . Notably, it exhibits marked species selectivity, showing higher potency at human GPR35 compared to rodent orthologs, which limits its utility in preclinical rodent models .
Properties
Molecular Formula |
C17H11ClN2O3S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[(Z)-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H11ClN2O3S/c18-12-5-7-13(8-6-12)19-17-20-15(21)14(24-17)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9- |
InChI Key |
PYISGGXTGOFQRO-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the thiazolidinone ring . The final step involves the condensation of the thiazolidinone with 4-formylbenzoic acid to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using N-bromosuccinimide, while nitration requires nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-({2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in drug development for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-({2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid involves its interaction with various molecular targets. The compound can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone-Based GPR35 Agonists
Compound 1 : 4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
- Structural Features: Replaces the 4-chloroanilino group with a 2-fluorobenzylidene moiety.
- Activity : Acts as a full agonist of human GPR35 with submicromolar potency (EC₅₀ ~10–100 nM), comparable to the target compound. However, it shows negligible activity at mouse and rat GPR35, mirroring the species selectivity of the target compound .
Pamoic Acid : 5-Nitro-2-(3-phenylpropylamino)benzoic acid
- Structural Features: Lacks a thiazolidinone core; instead, it features a nitro group and a phenylpropylamino side chain.
- Activity: Potent at human GPR35 (EC₅₀ ~300 nM) but inactive at rodent orthologs. Its non-thiazolidinone structure suggests divergent binding modes compared to the target compound .
PSB-13253 : 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid
Thiazol Derivatives with Varied Substituents
CAS 644996-35-0 : 4-[(Z)-(2-Amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid
- Structural Features: Substitutes 4-chloroanilino with an amino group.
- The amino group may reduce receptor binding affinity .
CAS 103987-82-2 : 4-[(E)-(2-Mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid
Anticonvulsant Thiazolidinones
BTBO Series : 4-(4-(2-(Substituted benzylidene amino)thiazol-4-yl)benzylidene)-2-methyloxazol-5(4H)-one
- Structural Features : Oxazolone ring replaces benzoic acid; Schiff base linkage.
- Activity: Demonstrates anticonvulsant properties in rodent models, suggesting thiazolidinones can be tailored for diverse therapeutic targets .
Data Tables
Table 1: Comparative Analysis of Key Thiazolidinone Derivatives
Table 2: Impact of Substituents on Activity
| Substituent | Effect on GPR35 Potency | Effect on Solubility |
|---|---|---|
| 4-Chloroanilino (Target) | High human potency, species-selective | Moderate (logP ~3.2) |
| 2-Fluorobenzylidene | Retains potency, similar selectivity | Reduced aqueous solubility |
| Amino group | Loss of GPR35 activity | Improved solubility (polar group) |
| Mercapto group (E-isomer) | Inactive at GPR35 | Increased reactivity |
Key Findings
Structural Determinants of Potency: The 4-chloroanilino group and Z-configuration are critical for high-affinity binding to human GPR32. Substitution with fluorobenzylidene retains potency but alters physicochemical properties .
Species Selectivity: Thiazolidinone agonists like the target compound and PSB-13253 bind preferentially to human GPR35 due to sequence divergence in the receptor’s extracellular loops .
Scaffold Flexibility: Non-thiazolidinone scaffolds (e.g., chromen-4-one in PSB-13253) achieve similar potency, suggesting multiple pharmacophoric strategies for GPR35 targeting .
Therapeutic Potential: Anticonvulsant activity in BTBO derivatives underscores the versatility of thiazolidinones beyond GPR35 modulation .
Biological Activity
The compound 4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H13ClN2O3S |
| Molecular Weight | 354.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The compound features a thiazole ring and a benzoic acid moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. A study investigated the antibacterial activity of thiazole derivatives against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results demonstrated that derivatives with halogen substitutions, such as chlorine, significantly enhanced antibacterial efficacy. Specifically, compounds similar to this compound showed minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .
Anticancer Potential
Thiazole derivatives have also been studied for their anticancer properties. A case study involving various thiazole-based compounds highlighted their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. In vitro assays revealed that the compound exhibited significant cytotoxicity with IC50 values indicating potent activity against these cancer cell lines .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in cellular processes. The thiazole moiety may interact with target proteins through hydrogen bonding and hydrophobic interactions, leading to altered enzymatic activity or receptor signaling pathways. This interaction can trigger downstream effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to this compound. The findings are summarized in the table below:
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 4-Chloroaniline Thiazole Derivative | 8 | 16 |
| This compound | 6 | 12 |
This data suggests that the compound exhibits superior antimicrobial activity compared to other derivatives .
Study on Anticancer Activity
In another study focusing on anticancer properties, the compound was tested on MCF-7 and HeLa cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
These results indicate that the compound is effective in inhibiting cancer cell growth at relatively low concentrations .
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid?
Answer:
The compound can be synthesized via condensation reactions under reflux conditions. A general approach involves:
- Step 1: Reacting thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a solvent system of DMF and acetic acid (1:2 ratio) .
- Step 2: Introducing a substituted oxo-compound (e.g., 4-chloroaniline) to form the thiazolidinone core.
- Step 3: Purification via recrystallization from DMF-acetic acid or DMF-ethanol mixtures.
Key considerations: Monitor reaction time (typically 2–4 hours) and stoichiometry (e.g., 0.01 mol thiosemicarbazide, 0.03 mol oxo-compound) to avoid side products like hydrazones or tautomeric isomers .
Basic: How is the Z-configuration of the exocyclic double bond confirmed in this compound?
Answer:
The Z-configuration is verified via:
- X-ray crystallography: Bond angles and torsional parameters (e.g., C–C–N–Cl dihedral angles) distinguish Z/E isomers. For example, in analogous thiazolo[3,2-a]pyrimidines, Z-isomers exhibit a distinct coplanar arrangement between the thiazole ring and substituents .
- NMR spectroscopy: Coupling constants (e.g., ) and NOE correlations between the benzoic acid proton and thiazole methylidene group confirm spatial proximity consistent with the Z-configuration .
Advanced: How do substituents on the benzoic acid moiety influence biological activity in thiazolidinone derivatives?
Answer:
Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., Cl, NO) at the para position of the benzoic acid enhance antimicrobial activity by increasing electrophilicity of the thiazole ring .
- Hydrophobic substituents (e.g., methyl, phenyl) improve membrane permeability, as shown in analogs like 4-((2-(dicyanomethylene)-5-oxo-3-phenylthiazolidin-4-ylidene)methyl)phenyl benzoate, which exhibited 2–4× higher activity against S. aureus compared to unsubstituted derivatives .
Methodological note: Test substituent effects via comparative MIC assays and molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Advanced: How does tautomerism in the thiazole ring affect spectroscopic and crystallographic data interpretation?
Answer:
Thiazolidinone derivatives often exhibit keto-enol tautomerism, which complicates data analysis. To resolve this:
- UV-Vis spectroscopy: Compare λmax shifts in polar vs. non-polar solvents. Enol forms show bathochromic shifts due to extended conjugation .
- XRD analysis: Crystallographic data (e.g., bond lengths) differentiate tautomers. For example, C=O bond lengths >1.23 Å indicate keto dominance, while shorter lengths (<1.20 Å) suggest enolization .
Case study: In 4-[(3-methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one, keto tautomers were confirmed via C=O bond lengths of 1.24 Å .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be addressed?
Answer:
Discrepancies often arise from:
- Metabolic instability: Use metabolic profiling (e.g., LC-MS) to identify degradation products. For example, oxidation of the thiazole ring to sulfoxides can reduce activity .
- Solubility limitations: Improve bioavailability via salt formation (e.g., sodium or hydrochloride salts) or nanoformulation.
Validation protocol:
Repeat in vitro assays with fresh compound batches.
Conduct pharmacokinetic studies (e.g., plasma half-life) in rodent models.
Cross-validate with structural analogs to isolate confounding factors .
Advanced: What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations: Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., thiazole C5 or benzoic acid carbonyl).
- Frontier Molecular Orbital (FMO) analysis: Lower LUMO energies at the thiazole ring correlate with higher reactivity toward nucleophiles like amines or thiols .
Case study: For 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine, FMO-guided predictions aligned with experimental substitution rates at the thiazole C5 position .
Basic: What analytical techniques are critical for purity assessment of this compound?
Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to detect impurities (<0.5% area).
- Elemental analysis: Verify %C, %H, and %N within ±0.4% of theoretical values.
- Melting point: Sharp mp ranges (e.g., 139–140°C for analogs) indicate high crystallinity .
Advanced: How can solvent effects during recrystallization impact polymorph formation?
Answer:
- Polar solvents (e.g., DMF, acetic acid): Favor kinetic polymorphs with higher solubility but lower stability.
- Non-polar solvents (e.g., ethanol): Promote thermodynamically stable forms via slow crystallization.
Validation: Use PXRD to compare polymorphic patterns. For example, DMF-acetic acid recrystallization of thiazolidinones yielded Form I (monoclinic), while ethanol yielded Form II (orthorhombic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
